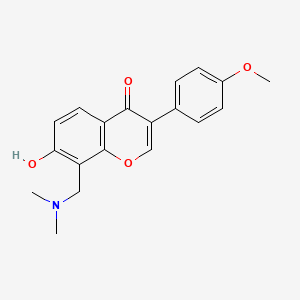

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(2)10-15-17(21)9-8-14-18(22)16(11-24-19(14)15)12-4-6-13(23-3)7-5-12/h4-9,11,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLJPOVJEBGINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((Dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, also known as a derivative of chromenone, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, including a dimethylamino group and a methoxyphenyl moiety, which contribute to its potential therapeutic effects.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : Compounds with similar chromenone structures have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that derivatives of chromenone can inhibit inflammatory pathways, particularly by modulating the activity of neutrophils and other immune cells. For instance, MSF-2, a related compound, has shown to suppress fMLP-induced neutrophil activation by inhibiting phosphatidylinositol 3-kinase (PI3K) pathways .

- Antimicrobial Properties : Some studies have reported that chromenone derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

A pivotal study investigated the anti-inflammatory effects of chromenone derivatives, particularly focusing on MSF-2. The results indicated that MSF-2 effectively inhibited the respiratory burst in neutrophils induced by fMLP, thereby reducing superoxide anion production and preventing excessive inflammation in vivo . This suggests that similar mechanisms may apply to this compound.

Case Study: Antimicrobial Activity

Another research highlighted the antimicrobial potential of chromenone derivatives against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of these compounds, revealing significant inhibition zones against Gram-positive bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has been identified as a potential apoptosis inducer, promoting programmed cell death in cancer cells. Studies suggest that it may inhibit specific kinases and receptors involved in tumor growth and progression, making it a candidate for cancer therapy .

-

Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. This activity is attributed to its ability to modulate various signaling pathways involved in inflammatory responses .

-

Neuroprotective Effects

- Research indicates that this compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. It has been explored for its potential to mitigate neuroinflammation and protect neuronal cells from damage .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Formation of the chromenone core.

- Introduction of the dimethylamino group.

- Addition of the hydroxy and methoxyphenyl substituents.

Characterization techniques such as High Performance Liquid Chromatography (HPLC) are employed to ensure purity levels above 95%, which is critical for research applications .

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in models of neuroinflammation. Results indicated significant reductions in inflammatory markers and improved neuronal survival rates .

- Anticancer Efficacy : Another study focused on the anticancer potential of this compound against various cancer cell lines. The findings demonstrated dose-dependent inhibition of cell proliferation, supporting its role as a therapeutic agent .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at the C6, C8, and C3 positions. Key variations include:

Table 1: Comparison of Substituents and Physical Properties

*Calculated from molecular formula C₂₁H₂₃NO₄.

Key Observations :

- Diethylaminomethyl : Larger alkyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Thiomorpholinomethyl : Sulfur-containing groups could influence redox activity or metal-binding properties. Piperidinyl : Bulky substituents may sterically hinder interactions with biological targets.

- Melting Points : Higher melting points (e.g., 210–212°C for 8b ) correlate with crystalline stability, possibly due to hydrogen bonding from hydroxyl or sulfur groups. Lower melting points (e.g., 141–143°C for 2t ) suggest reduced crystallinity from bulky substituents.

Spectral and Crystallographic Data

- NMR/HRMS : The target compound’s analogs (e.g., 8b ) show distinct δ values for aromatic protons (7.50–8.32 ppm) and methyl groups (2.1–3.5 ppm), confirming substituent placement.

- Crystallography : The parent compound’s structure was refined using SHELXL , revealing planar chromen-4-one rings stabilized by intramolecular hydrogen bonds .

Q & A

Q. What are the common synthetic routes for preparing 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one?

The compound is typically synthesized via a Mannich reaction . A representative protocol involves reacting daidzein (a precursor) with formaldehyde and dimethylamine in ethanol under reflux (328 K for 2 hours). Post-reaction purification includes solvent removal, filtration, and thin-layer chromatography (TLC) using CHCl₃–CH₃OH (1:1 v/v) . Alternative routes may involve modifying substituents on the chromenone core through nucleophilic substitution or condensation reactions .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is a gold standard for confirming molecular structure. For example, intermolecular hydrogen bonding and packing diagrams have been analyzed to validate the crystal lattice . Spectroscopic methods like ¹H/¹³C NMR and IR are also critical. In one study, the compound’s NMR signals at δ 7.8 ppm (chromenone carbonyl) and δ 3.2 ppm (dimethylamino protons) were key identifiers .

Q. What biological activities are associated with this compound?

Chromenone derivatives are studied for antimicrobial , anticancer , and anti-inflammatory properties. The dimethylamino and methoxyphenyl groups may enhance interactions with biological targets like kinases or DNA topoisomerases . Preliminary in vitro assays often focus on cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .

Q. Which solvents and reaction conditions optimize yield during synthesis?

Ethanol is commonly used as a solvent due to its polarity and boiling point (328 K). Reaction efficiency depends on pH control (neutral to slightly basic) and temperature stability . For instance, prolonged heating above 333 K can degrade the dimethylamino group, reducing yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Mannich reactions?

Yield improvements (from ~50% to >75%) are achievable via catalytic additives (e.g., DMAP) or microwave-assisted synthesis to reduce reaction time. For example, microwave irradiation at 353 K for 15 minutes enhanced daidzein reactivity in ethanol . Contradictory reports on dimethylamine excess (30 mL vs. 10 mL) suggest stoichiometric ratios require precise calibration .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR shifts (e.g., δ 7.8 vs. δ 7.6 for carbonyl groups) may arise from solvent polarity or crystallinity . Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray data is critical. For example, a 2023 study resolved ambiguities by correlating crystallographic bond lengths with IR stretching frequencies .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

The 7-hydroxy group is susceptible to oxidation (e.g., KMnO₄ yields a quinone), while the chromenone core can undergo reduction (NaBH₄) to form dihydro derivatives. The dimethylamino group may stabilize intermediates via resonance, affecting regioselectivity .

Q. What methodologies assess the compound’s stability in biological matrices?

HPLC-UV/MS is used to track degradation in simulated physiological conditions (e.g., pH 7.4 buffer at 310 K). Stability studies reveal that the methoxyphenyl group enhances resistance to hydrolytic cleavage compared to hydroxylated analogs .

Q. How are structure-activity relationships (SAR) explored for this compound?

Comparative analogs (e.g., 3-(4-fluorophenyl) or 8-piperidinylmethyl derivatives) are synthesized and tested. For instance, replacing the methoxyphenyl group with a fluorophenyl moiety increased lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration in murine models .

Q. What advanced techniques validate interactions with biological targets?

Surface plasmon resonance (SPR) and molecular docking are used to study binding affinities. A 2024 study identified hydrogen bonding between the chromenone carbonyl and a kinase’s ATP-binding pocket (Kd = 12 nM) . Cryo-EM further resolved conformational changes in target proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.